molecular formula C43H85N2O9P B1504118 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate CAS No. 115288-21-6

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

Cat. No.: B1504118
CAS No.: 115288-21-6
M. Wt: 805.1 g/mol
InChI Key: IVLBQYFFAUWDCA-RRHRGVEJSA-N
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Description

This compound is a synthetic phospholipid derivative featuring:

  • Glycerol Backbone: (2R)-2,3-bis(hexadecanoyloxy)propyl group, conferring two saturated C16 (palmitoyl) chains for membrane integration .
  • Applications: Likely used in drug delivery systems due to its amphiphilic nature and tailored headgroup for conjugation or electrostatic interactions .

Properties

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H85N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-33-42(47)51-38-40(39-53-55(49,50)52-37-36-45-41(46)32-28-27-31-35-44)54-43(48)34-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h40H,3-39,44H2,1-2H3,(H,45,46)(H,49,50)/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLBQYFFAUWDCA-RRHRGVEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H85N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677162
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

805.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115288-21-6
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

Amines, which are part of the compound’s structure, are known to act as nucleophiles. They can interact with various biological targets, such as enzymes and receptors, and influence their function.

Biochemical Pathways

Amines can participate in various reactions, such as the formation of imine derivatives when they react with aldehydes and ketones. These reactions can influence multiple biochemical pathways and have downstream effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its reactivity. Additionally, factors such as temperature and the presence of other molecules can influence the compound’s stability and interactions with its targets.

Biological Activity

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C47H89N2O9P
  • Molecular Weight : 802.23 g/mol
  • IUPAC Name : 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

This structure indicates that the compound is a phospholipid derivative, which is significant in membrane biology and cellular signaling.

  • Membrane Interaction : Due to its phospholipid nature, this compound is likely to integrate into lipid bilayers, influencing membrane fluidity and permeability. Phospholipids are crucial for maintaining cellular integrity and facilitating signal transduction.
  • Cell Signaling : The phosphate group can act as a signaling molecule, potentially modulating pathways involved in cell growth, differentiation, and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that similar phospholipid compounds exhibit antimicrobial activity by disrupting bacterial membranes.

Effects on Cellular Processes

  • Cell Proliferation : Research indicates that phospholipid derivatives can enhance or inhibit cell proliferation depending on their concentration and the specific cell type involved.
  • Apoptosis Induction : Certain structural analogs have been shown to induce apoptosis in cancer cells, making them candidates for therapeutic applications.

Study 1: Antimicrobial Activity

A study published in the Journal of Lipid Research explored the antimicrobial properties of phospholipid derivatives similar to this compound. The results demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.

Study 2: Cell Signaling Pathways

In another study published in Cell Biochemistry and Function, researchers investigated how this type of compound affects signaling pathways in human epithelial cells. They found that it modulated the PI3K/Akt pathway, which is critical for cell survival and growth.

Comparative Data Table

PropertyValue
Molecular FormulaC47H89N2O9P
Molecular Weight802.23 g/mol
Antimicrobial ActivityEffective against S. aureus
Cell Signaling PathwayPI3K/Akt
Apoptosis InductionYes

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Headgroup & Charge Acyl Chains Key Properties & Applications References
2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate Cationic (azaniumylhexanoyl-aminoethyl phosphate) C16 (saturated) Targeted delivery, membrane interactions
DOCP (2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate) Anionic (phosphate) C18:1 (unsaturated) Anti-fouling properties, inverted dipole orientation
Compound V (Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(4-carboxybutanamido)ethyl phosphate) Anionic (carboxybutanamido) C16 (saturated) Antifungal activity against phytopathogens
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate Neutral (hydroxyethyl phosphate) C16 (saturated) Membrane stability, reduced solubility
(R)-2,3-Bis(Stearoyloxy)Propyl (2-(Trimethylammonio)Ethyl) Phosphate Zwitterionic (trimethylammonio ethyl phosphate) C18 (saturated) Thermal stability, lung surfactant analogs
1,2-Dihexadecanoyl-sn-glycero-3-phosphate (PA 16:0/16:0) Di-anionic (phosphate) C16 (saturated) Signaling lipid, membrane curvature induction
Dipalmitoyl phosphatidylcholine (DPPC) Zwitterionic (phosphocholine) C16 (saturated) Lung surfactant, liposomal drug delivery

Headgroup and Charge Differences

  • Cationic vs. Anionic/Neutral Headgroups: The target compound's azaniumylhexanoyl group imparts a strong positive charge, enabling electrostatic interactions with negatively charged membranes or biomolecules (e.g., DNA in gene delivery) . In contrast, DOCP (anionic) and Compound V (carboxy-anionic) exhibit anti-fouling or antifungal properties via charge-mediated repulsion or membrane disruption . Zwitterionic compounds like DPPC and the stearoyl derivative () maintain neutral overall charge, favoring bilayer stability .

Acyl Chain Variations

  • Chain Length and Saturation :
    • Saturated C16 chains (target compound, DPPC) enhance membrane rigidity and phase transition temperatures (~41°C for DPPC), suitable for temperature-responsive delivery .
    • DOCP’s unsaturated C18:1 (oleoyl) chains increase fluidity, while the stearoyl (C18) derivative () further elevates hydrophobicity and packing density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Reactant of Route 2
Reactant of Route 2
2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate

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